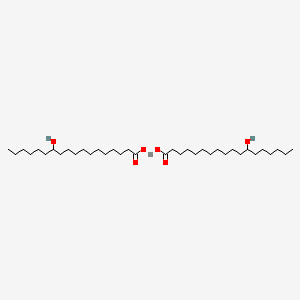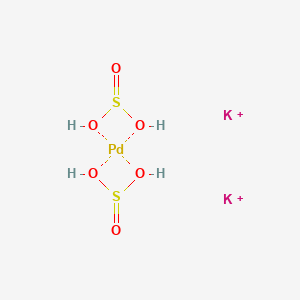
Phosphonic acid, hydroxymethylene ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Phosphonic acid, hydroxymethylene ester is a compound characterized by the presence of a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This structural motif imparts unique chemical properties, making it a valuable compound in various fields of research and industry .
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Phosphonic acid, hydroxymethylene ester can be synthesized through several methods. The most common synthetic routes include the Michaelis–Arbuzov reaction, catalytic cross-coupling reaction, and the Mannich-type condensation . These methods involve the transformation of P–H bonds into P-heteroatom bonds, which are crucial for the formation of the desired ester .
Industrial Production Methods: Industrial production of this compound typically involves the dealkylation of dialkyl phosphonates under acidic conditions (HCl) or using the McKenna procedure, which employs bromotrimethylsilane followed by methanolysis . These methods are efficient and scalable, making them suitable for large-scale production.
Análisis De Reacciones Químicas
Types of Reactions: Phosphonic acid, hydroxymethylene ester undergoes various chemical reactions, including oxidation, reduction, and substitution . These reactions are facilitated by the unique structural properties of the compound, particularly the presence of the P=O double bond and hydroxy groups.
Common Reagents and Conditions: Common reagents used in these reactions include acyl chlorides, bromotrimethylsilane, and hydrochloric acid . The reactions typically occur under mild to moderate conditions, such as room temperature or slightly elevated temperatures.
Major Products: The major products formed from these reactions include phosphonic acid derivatives, which are valuable intermediates in the synthesis of biologically active compounds and coordination polymers .
Aplicaciones Científicas De Investigación
Phosphonic acid, hydroxymethylene ester has a wide range of applications in scientific research, including:
Mecanismo De Acción
The mechanism of action of phosphonic acid, hydroxymethylene ester involves the formation of an adsorptive protective layer on surfaces, particularly metals . This layer can be connected to the surface through chemical bonds (chemical adsorption) or physical forces (physical adsorption). The compound acts as a mixed-type inhibitor, controlling both anodic and cathodic reactions .
Comparación Con Compuestos Similares
Phosphonic acid, hydroxymethylene ester can be compared with other similar compounds, such as:
Phosphoric Acid Esters: These compounds also contain a P=O double bond but differ in their coordination properties and applications.
Phosphinic Acid Esters: These compounds have a P–H bond instead of a P=O double bond, leading to different chemical reactivity and applications.
The uniqueness of this compound lies in its structural properties, which provide a balance between stability and reactivity, making it suitable for a wide range of applications .
Propiedades
Número CAS |
41428-67-5 |
|---|---|
Fórmula molecular |
CH2O4P+ |
Peso molecular |
109.00 g/mol |
Nombre IUPAC |
2-oxo-1,3,2-dioxaphosphetan-2-ium-4-ol |
InChI |
InChI=1S/CH2O4P/c2-1-4-6(3)5-1/h1-2H/q+1 |
Clave InChI |
YDUQHOPUQFCHBD-UHFFFAOYSA-N |
SMILES canónico |
C1(O[P+](=O)O1)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














![hexahydro-6a-pentyl-2H-cyclopenta[b]furan](/img/structure/B12662096.png)

